Elinogrel Elinogrel A P2Y12 inhibitor and platelet aggregation inhibitor.
Brand Name: Vulcanchem
CAS No.: 936500-94-6
VCID: VC0005042
InChI: InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
SMILES: CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
Molecular Formula: C20H15ClFN5O5S2
Molecular Weight: 523.9 g/mol

Elinogrel

CAS No.: 936500-94-6

Cat. No.: VC0005042

Molecular Formula: C20H15ClFN5O5S2

Molecular Weight: 523.9 g/mol

* For research use only. Not for human or veterinary use.

Elinogrel - 936500-94-6

Specification

Description A P2Y12 inhibitor and platelet aggregation inhibitor.
CAS No. 936500-94-6
Molecular Formula C20H15ClFN5O5S2
Molecular Weight 523.9 g/mol
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-1H-quinazolin-3-yl]phenyl]urea
Standard InChI InChI=1S/C20H15ClFN5O5S2/c1-23-15-9-14-12(8-13(15)22)18(28)27(20(30)25-14)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17/h2-9,23H,1H3,(H,25,30)(H2,24,26,29)
Standard InChI Key LGSDFTPAICUONK-UHFFFAOYSA-N
SMILES CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F
Canonical SMILES CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)NS(=O)(=O)C4=CC=C(S4)Cl)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator